molecular formula C10H18O2 B3121271 3-(1-Methylcyclohexyl)propanoic acid CAS No. 28239-31-8

3-(1-Methylcyclohexyl)propanoic acid

Cat. No.: B3121271
CAS No.: 28239-31-8
M. Wt: 170.25 g/mol
InChI Key: WWGYGNYGUJOMQR-UHFFFAOYSA-N
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Description

3-(1-Methylcyclohexyl)propanoic acid is a type of organic compound. It is a derivative of propanoic acid, where a methylcyclohexyl group is attached to the third carbon atom of the propanoic acid . Propanoic acid, also known as propionic acid, is a carboxylic acid that plays a role in the biosynthesis of several essential biomolecules .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone with a methylcyclohexyl group attached to the third carbon atom. Propanoic acid has the molecular formula C3H6O2 , and a methylcyclohexyl group would add an additional seven carbon atoms and twelve hydrogen atoms to the structure .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing cyclohexane derivatives and studying their mass spectra. For instance, Bekkum et al. (2010) describe the synthesis of 1-t-Butylcyclohexanecarboxylic acid from t-butyl-cyclohexanols, which is closely related to the compound , showcasing methodologies for preparing cyclohexane derivatives and analyzing their structural characteristics through mass spectrometry (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).

Antitumor Activity

Kazunin et al. (2019) explored the synthesis of amides of substituted 3-(pteridin-6-yl)propanoic acids, demonstrating the potential antitumor activity of these compounds against human hepatocellular carcinoma cells. This research indicates the broader applicability of structurally similar compounds in medicinal chemistry for antitumor purposes (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).

Chiral Intermediate Synthesis

Choi et al. (2010) detailed the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This work illustrates the utility of microbial reductases in producing chiral intermediates for antidepressant drugs, highlighting the relevance of chiral synthesis techniques in pharmaceutical applications (Choi, Choi, Kim, Uhm, & Kim, 2010).

Chemical Process Development

Rodriguez et al. (2014) discussed the fermentative production of propionic acid, a process relevant to the synthesis and application of 3-(1-Methylcyclohexyl)propanoic acid derivatives. This research provides insights into the industrial scalability, technical challenges, and economic analysis of producing propionic acid and its derivatives from sugar fermentation, offering a perspective on the sustainable production of chemical precursors (Rodriguez, Stowers, Pham, & Cox, 2014).

Environmental and Industrial Applications

The study of physico-chemical properties and excess properties of binary mixtures involving methylcyclohexane by Aralaguppi and Baragi (2006) could be indirectly related to understanding the solvent interactions and physical properties of related compounds like this compound. Such research is crucial for applications in chemical engineering and environmental science, especially in the design of separation processes and the development of new solvent systems (Aralaguppi & Baragi, 2006).

Properties

IUPAC Name

3-(1-methylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(8-5-9(11)12)6-3-2-4-7-10/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYGNYGUJOMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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